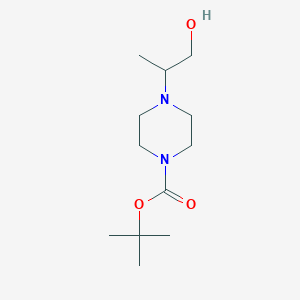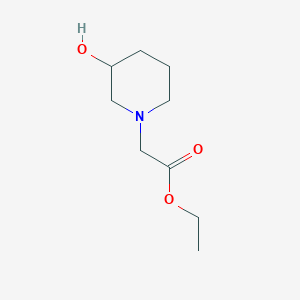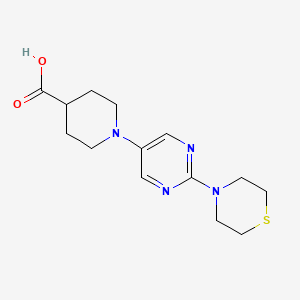
1-(2-Thiomorpholin-4-ylpyrimidin-5-yl)piperidine-4-carboxylic acid
Descripción general
Descripción
Molecular Structure Analysis
The molecular structure of this compound includes a pyrimidine ring attached to a piperidine ring through a thiomorpholine group. The piperidine ring also has a carboxylic acid group attached to it.Physical and Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, and density, are not specified in the sources I found .Aplicaciones Científicas De Investigación
Synthesis and Biological Activities
Synthesis of Heterocyclic Compounds : This compound has been used as an intermediate in the synthesis of various novel heterocyclic compounds, such as thiazolopyrimidines, which have shown significant anti-inflammatory and analgesic properties (Abu‐Hashem et al., 2020).
Antianaphylactic Activity : In a study focused on the synthesis of N-(2-carboxy-thieno[2,3-b]pyridin-3-yl)formamidines and their alkyl esters, the synthesized compounds exhibited notable antianaphylactic activity (Wagner et al., 1993).
Hydrogen Bonding in Proton-Transfer Compounds : Research involving the crystal structures of proton-transfer compounds with various aliphatic nitrogen Lewis bases, including morpholine and piperidine, provides insights into hydrogen-bonding patterns and structural features (Smith et al., 2011).
Analgesic and Antiparkinsonian Activities : Studies on derivatives of this compound, such as thiopyrimidine, pyrane, and thiazolopyrimidine derivatives, revealed promising analgesic and antiparkinsonian activities, comparable to certain reference drugs (Amr et al., 2008).
Chemical Synthesis and Reactions
Reactions with Acrylic Acid : The compound has been used in reactions with acrylic acid and its derivatives, leading to the creation of β-(Thiocarbamoylthio)propionic acids, which were evaluated for insecticidal activity (Zhivotova et al., 2004).
Synthesis of Piperazine-2,6-dione Derivatives : The compound has played a role in the efficient synthesis of piperazine-2,6-dione and related derivatives, which were evaluated for anticancer activity (Kumar et al., 2013).
Synthesis of Tetrahydrobenzo[b]thiophene Derivatives : This compound is instrumental in synthesizing various tetrahydrobenzo[b]thiophene derivatives under microwave irradiation, expanding the scope of heterocyclic chemistry (Abdalha et al., 2011).
Synthesis of Enaminoester in Heterocyclic Synthesis : Its role in synthesizing enaminoester moiety in heterocyclic compounds has been explored, contributing to the development of new thieno[2,3-b]pyridine-2-carboxylate derivatives (Madkour et al., 2010).
Bifunctional Muscarinic Receptor Antagonist and β2-Adrenoceptor Agonist : A study described the use of a compound similar to 1-(2-Thiomorpholin-4-ylpyrimidin-5-yl)piperidine-4-carboxylic acid in creating a bifunctional muscarinic receptor antagonist and β2-adrenoceptor agonist, highlighting its potential in multifaceted drug design (Steinfeld et al., 2011).
Mecanismo De Acción
Action Environment
Environmental factors can influence the action, efficacy, and stability of 1-(2-Thiomorpholin-4-ylpyrimidin-5-yl)piperidine-4-carboxylic acid. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interaction with JNK. Additionally, the compound’s efficacy can be influenced by factors within the body, such as the presence of other drugs or diseases .
Propiedades
IUPAC Name |
1-(2-thiomorpholin-4-ylpyrimidin-5-yl)piperidine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N4O2S/c19-13(20)11-1-3-17(4-2-11)12-9-15-14(16-10-12)18-5-7-21-8-6-18/h9-11H,1-8H2,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKRSYFZGFNOWLN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)O)C2=CN=C(N=C2)N3CCSCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N4O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.40 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzene-1-carboximidamide dihydrochloride](/img/structure/B1531148.png)
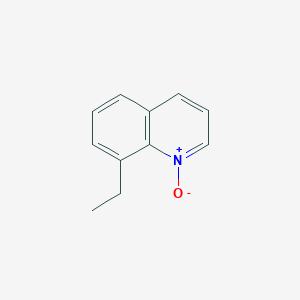
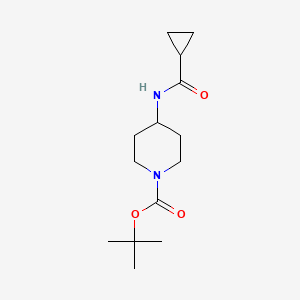

![1-({[(Tert-butoxy)carbonyl]amino}amino)-2,2,2-trifluoroethan-1-ol](/img/structure/B1531156.png)

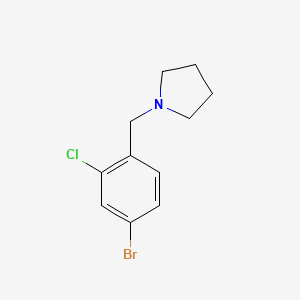

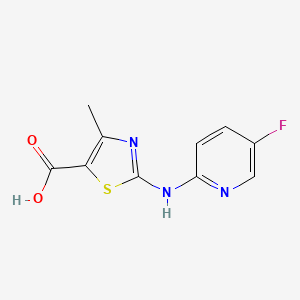
![5-[2-Fluoro-4-(morpholin-4-yl)phenyl]-1,2,4-triazin-3-amine](/img/structure/B1531163.png)
![Methyl 4-({[1-(ethanesulfonyl)piperidin-4-yl]carbamoyl}amino)benzoate](/img/structure/B1531165.png)

